2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c10-7(14)6-9-12-11-8-4-2-1-3-5-13(8)9/h1-6H2,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNVTKLSSGIMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide is a compound belonging to the class of triazoloazepines. Its unique structural features contribute to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects and potential therapeutic applications.
The compound's chemical formula is with a molecular weight of 180.25 g/mol. It is characterized by the following identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanethioamide |
| PubChem CID | 16370764 |
| SMILES | C1CCC2=NN=C(N2CC1)CCN |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research indicates that compounds with triazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazoloazepines showed effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Activity
Triazoloazepine derivatives have been investigated for their anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Preclinical studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. The underlying mechanisms may involve the regulation of antioxidant enzymes and inhibition of neuroinflammatory pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazoloazepine derivatives and tested their antimicrobial activity against Staphylococcus aureus and Candida albicans. Among these derivatives, this compound exhibited the highest inhibitory concentration (MIC) values.
Case Study 2: Cytotoxicity in Cancer Cells
A research article in Cancer Letters reported that treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide
- Molecular Formula : C₉H₁₄N₄S
- Molecular Weight : 210.29 g/mol
- CAS No.: 328029-00-1
- Purity : 95–97% (commercial suppliers) .
Physical Properties :
- Melting Point/Boiling Point: Not explicitly reported in available literature.
- Storage : Requires standard laboratory conditions; long-term storage recommendations emphasize stability at controlled temperatures .
Structural Analogs of Triazolo-Azepine Derivatives
The following compounds share the [1,2,4]triazolo[4,3-a]azepine core but differ in substituents, leading to variations in properties and applications:
Key Comparative Analysis
Electronic and Steric Effects
- Target Compound : The ethanethioamide group (–C(S)NH₂) introduces strong electron-withdrawing effects and moderate lipophilicity, favoring interactions with metal ions or hydrophobic targets .
- Acetylphenyl Derivative (CAS 182564-41-6) : The acetyl and pyrrolecarboxamide groups enhance solubility in polar solvents but reduce membrane permeability compared to the thioamide .
Commercial Availability
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide?
Answer:
The compound’s synthesis can be optimized using heterocyclic coupling strategies. For example, triazoloazepine precursors (e.g., [1,2,4]triazolo[4,3-a]azepine derivatives) are often synthesized via cyclocondensation of hydrazides with cyclic ketones under acidic conditions. A validated approach involves refluxing intermediates with phosphorous oxychloride (POCl₃) and acetic acid to form the triazole ring, followed by thioamide functionalization using Lawesson’s reagent or thiourea derivatives . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied to maximize yield. Post-synthesis purification via recrystallization (e.g., dimethyl sulfoxide/water mixtures) is critical to isolate high-purity products .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Answer:
- IR Spectroscopy : Identify characteristic bands for thioamide (C=S stretch, ~1250–1050 cm⁻¹) and triazole (C=N stretch, ~1500–1600 cm⁻¹) .
- NMR : ¹H NMR resolves proton environments in the azepine ring (δ 1.5–3.0 ppm for aliphatic protons) and thioamide (δ 2.5–3.5 ppm for CH₂-S). ¹³C NMR confirms carbonyl (C=S, δ ~200 ppm) and triazole carbons (δ ~140–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₅N₅S) with <2 ppm error .
Basic: How can researchers assess and improve the purity of this compound?
Answer:
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to detect impurities. Adjust mobile phase pH to resolve polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or DMSO/water) based on solubility profiles to remove unreacted starting materials .
- Elemental Analysis : Confirm stoichiometric ratios (C, H, N, S) within ±0.4% of theoretical values .
Advanced: How can structural analogs inform the design of bioactivity studies for this compound?
Answer:
- Pharmacophore Modeling : Compare with triazoloazepine derivatives (e.g., sitagliptin intermediates) to identify key moieties (e.g., thioamide for enzyme inhibition) .
- Receptor Binding Assays : Use radioligand displacement studies (e.g., P2X7 or RXFP4 receptors) to evaluate affinity. For example, triazolopyrazinones show nanomolar antagonism via π-π stacking and hydrogen bonding .
- Dose-Response Curves : Test cytotoxicity (MTT assay) and IC₅₀ values in cell lines (e.g., HEK293) to establish therapeutic windows .
Advanced: How should researchers address contradictions in spectral data during characterization?
Answer:
- Solvent Effects : Re-record NMR in deuterated DMSO or CDCl₃ to resolve signal splitting caused by residual protons or tautomerism .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the azepine ring (e.g., chair-boat transitions) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. thiadiazole formation) by determining crystal structures .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?
Answer:
- Scaffold Modifications : Introduce substituents (e.g., halogens, methyl groups) at the azepine C3 or ethanethioamide positions to probe steric/electronic effects .
- QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity data from analogs .
- Metabolic Stability : Assess hepatic microsomal clearance rates to prioritize derivatives with improved pharmacokinetics .
Advanced: How can researchers validate the mechanism of action for this compound in enzyme inhibition?
Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values. For example, triazoloazepines may inhibit folate-dependent enzymes via thioamide coordination to metal ions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interactions with active sites .
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
